



2-Bromo-4-isopropyl-cyclohexanone synthesis and characterization

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Bromo-4-isopropyl-cyclohexanone**

Introduction

2-Bromo-4-isopropyl-cyclohexanone is an alpha-brominated ketone derivative of 4-isopropylcyclohexanone. The presence of a bromine atom adjacent to the carbonyl group makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can influence the stereochemical outcome of subsequent transformations.[1] The bulky isopropyl group at the 4-position can also exert steric control, influencing the regioselectivity and stereoselectivity of reactions.[1] This guide provides a comprehensive overview of a common synthesis method for **2-Bromo-4-isopropyl-cyclohexanone** and details the analytical techniques used for its characterization.

Synthesis

The synthesis of **2-Bromo-4-isopropyl-cyclohexanone** is typically achieved through the alpha-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction involves the electrophilic substitution of a proton on the alpha-carbon with a bromine atom. For unsymmetrical ketones like 4-isopropylcyclohexanone, achieving regioselectivity (bromination at the C2 versus the C6 position) is a key consideration.[1] The reaction is often acid-catalyzed, proceeding through an enol intermediate. N-Bromosuccinimide (NBS) is a commonly used



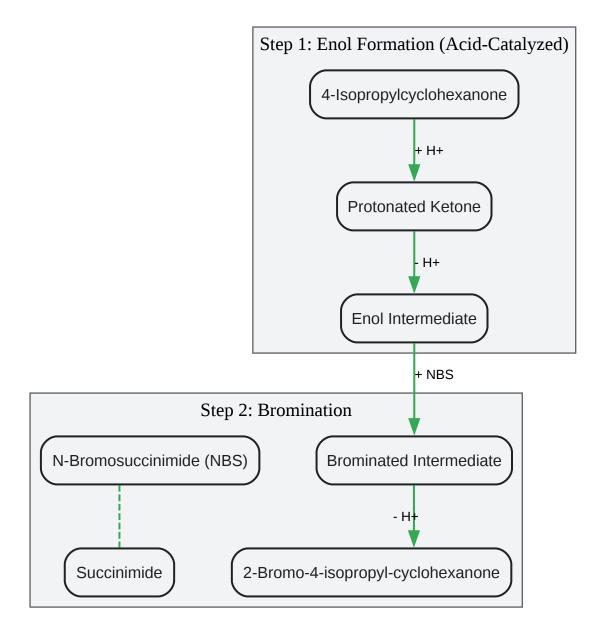
brominating agent for this transformation, offering advantages in handling and selectivity compared to elemental bromine.[2][3]

Reaction Mechanism: Acid-Catalyzed Bromination

The acid-catalyzed bromination of a ketone proceeds through the following steps:

- Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., p-TsOH), making the ketone more susceptible to enolization.
- Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate.
- Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom from the brominating agent (e.g., NBS).
- Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α -bromoketone product.





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Caption: Acid-catalyzed bromination mechanism of 4-isopropylcyclohexanone.

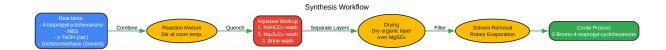
Experimental Protocol

This protocol details the synthesis of **2-Bromo-4-isopropyl-cyclohexanone** from 4-isopropylcyclohexanone using N-Bromosuccinimide (NBS) and a catalytic amount of ptoluenesulfonic acid (p-TsOH).[2][3]

Materials:



- 4-Isopropylcyclohexanone (1.0 eq)[4]
- N-Bromosuccinimide (NBS) (1.1 eq)
- p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)
- Dichloromethane (CH₂Cl₂, solvent)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator



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Caption: Experimental workflow for the synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.

Procedure:



- To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylcyclohexanone and dichloromethane.
- Add N-Bromosuccinimide and a catalytic amount of p-toluenesulfonic acid to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by column chromatography if necessary.

Characterization

The structure of **2-Bromo-4-isopropyl-cyclohexanone** can be confirmed using various spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Physical and Chemical Properties

Property	Value -	Reference
Molecular Formula	C ₉ H ₁₅ BrO	[5]
Molecular Weight	219.12 g/mol	[5]
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	-

¹H NMR Spectroscopy



The 1H NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The key diagnostic signal is the proton on the bromine-bearing carbon (α -proton), which would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent bromine and carbonyl group.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
-CH(Br)-	4.0 - 4.5	Multiplet
-CH(CH ₃) ₂	2.0 - 2.5	Multiplet
Cyclohexane Ring Protons	1.5 - 2.8	Multiplets
-CH(CH ₃) ₂	0.9 - 1.1	Doublet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O	195 - 205
-C(Br)-	50 - 60
-CH(CH ₃) ₂	30 - 40
Cyclohexane Ring Carbons	25 - 45
-CH(CH ₃) ₂	18 - 22

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. The most prominent absorption will be the strong C=O stretch of the ketone.



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	1715 - 1730	Strong
C-H (sp³)	2850 - 3000	Medium-Strong
C-Br	500 - 600	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

Fragment (m/z)	Identity	Notes
218/220	[M] ⁺	Molecular ion peaks, characteristic isotopic pattern for Bromine.[6]
139	[M - Br] ⁺	Loss of a bromine radical.
111	[M - Br - C ₂ H ₄]+	Subsequent loss of ethylene via a potential rearrangement.
43	[C ₃ H ₇] ⁺	Isopropyl cation fragment.

Conclusion

This technical guide outlines a reliable method for the synthesis of **2-Bromo-4-isopropyl-cyclohexanone** via the acid-catalyzed bromination of 4-isopropylcyclohexanone with N-Bromosuccinimide. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for further chemical transformations.



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